2,6-dimethoxy-N,N-dimethylbenzamide
Description
2,6-Dimethoxy-N,N-dimethylbenzamide is a benzamide derivative characterized by two methoxy (-OCH₃) groups at the ortho (2 and 6) positions of the benzene ring and a dimethylamide (-N(CH₃)₂) group at the para position. The molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (inferred from structural analogs in ). This compound’s structure imparts unique electronic and steric properties due to the electron-donating methoxy groups and the bulky dimethylamide substituent.
Synthetic routes for related benzamides often involve coupling benzoyl chloride derivatives with amines under controlled conditions, as seen in and . For example, N,N-diethyl-2,6-dimethoxybenzamide is synthesized via nucleophilic acyl substitution, leveraging the reactivity of acyl chlorides .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2,6-dimethoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)10-8(14-3)6-5-7-9(10)15-4/h5-7H,1-4H3 |
InChI Key |
OJPOWIJCONCLNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups enhance electron density on the benzene ring, improving stability toward electrophilic attack compared to chloro substituents .
- Lipophilicity : N,N-Diethyl analogs exhibit higher lipophilicity than dimethyl derivatives, influencing bioavailability and tissue penetration .
- Chromatographic Behavior : N,N-Dimethylbenzamide derivatives show distinct retention indices due to reduced hydrogen-bonding capacity compared to primary amides .
Pharmacological and Metabolic Profiles
Anticonvulsant Activity
- 4-Amino-N-(2,6-dimethylphenyl)benzamide (Compound 2): Exhibits ED₅₀ = 1.7 mg/kg (mice, MES model) but undergoes rapid N-acetylation, reducing efficacy .
- 4-Methyl Analog (Compound 4) : Steric hindrance from ortho-methyl groups slows metabolism, prolonging plasma half-life and enhancing hexobarbital potentiation (61% increase in sleeping time at 375 µg/kg) .
Metabolic Pathways
- D2916 (2,6-Dimethylbenzamide Derivative): Hydroxylation occurs at methyl groups, with sex-specific preferences (males: phenyl ring; females: isoxazolyl ring) . Methoxy groups in this compound are likely metabolized via O-demethylation, yielding phenolic intermediates, which could alter toxicity profiles .
Material Science and Crystallography
- Co-Crystal Formation : 2,6-Dimethoxybenzoic acid forms co-crystals with N-(4-acetylphenyl)benzamide, suggesting methoxy groups facilitate hydrogen-bonding networks critical for crystal engineering .
- Thiadiazolyl Derivatives : N-[5-(1,1-Dimethylhexyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide (C₁₈H₂₇N₃O₂S) demonstrates applications in agrochemicals due to its heterocyclic moiety .
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